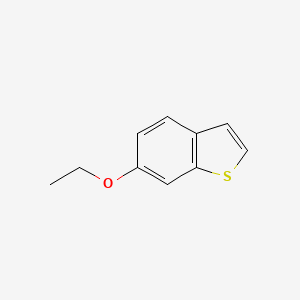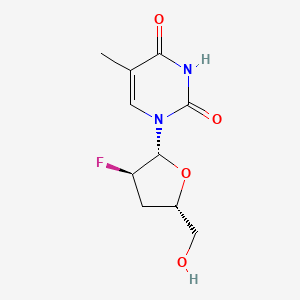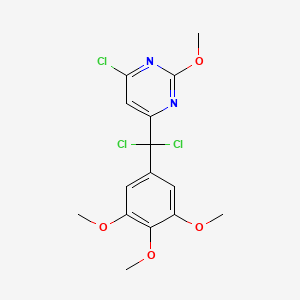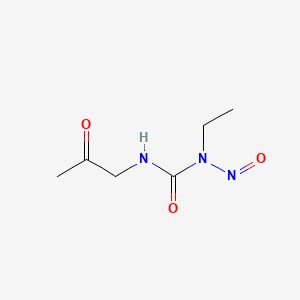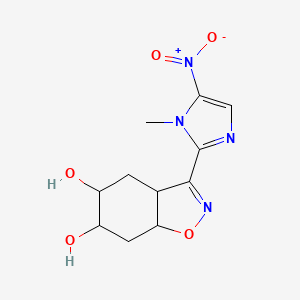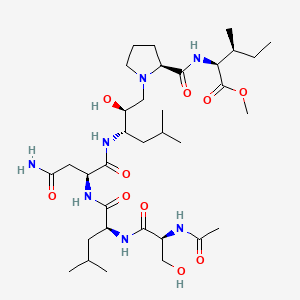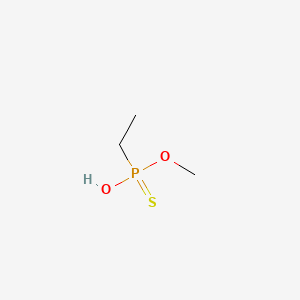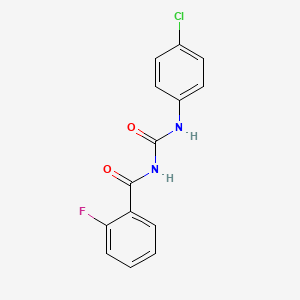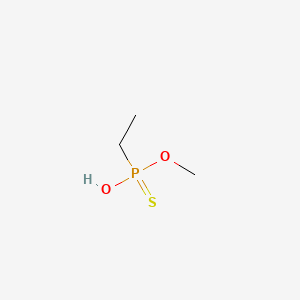
Phosphonothioic acid, ethyl-, O-methyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- is an organophosphate compound. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a phosphonothioic acid core with ethyl and O-methyl ester groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, ethyl-, O-methyl ester, (S)- typically involves the reaction of phosphonothioic acid derivatives with ethyl and methyl ester groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the esterification process. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of phosphonothioic acid, ethyl-, O-methyl ester, (S)- is carried out on a larger scale using optimized reaction conditions. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality output. The industrial methods focus on maximizing efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The ester groups in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonothioic acid oxides, while substitution reactions can produce a wide range of ester derivatives.
Scientific Research Applications
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its potential therapeutic uses and its role in drug development.
Industry: It is utilized in the production of pesticides, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonothioic acid, ethyl-, O-methyl ester, (S)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Phosphonothioic acid, ethyl-, O-methyl ester, (S)- can be compared with other similar compounds, such as:
O-Ethyl methylphosphonothioic acid: This compound has similar structural features but different ester groups, leading to variations in chemical reactivity and applications.
Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester: Another related compound with distinct functional groups, used in different industrial and research contexts.
The uniqueness of phosphonothioic acid, ethyl-, O-methyl ester, (S)- lies in its specific ester configuration and the resulting chemical properties, making it suitable for particular applications that other similar compounds may not fulfill.
Properties
CAS No. |
108813-12-3 |
|---|---|
Molecular Formula |
C3H9O2PS |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
ethyl-hydroxy-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9O2PS/c1-3-6(4,7)5-2/h3H2,1-2H3,(H,4,7) |
InChI Key |
WSIBSROLHMRZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





